molecular formula C20H14O4 B2775897 (Z)-6-(benzyloxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one CAS No. 620548-42-7

(Z)-6-(benzyloxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B2775897
CAS No.: 620548-42-7
M. Wt: 318.328
InChI Key: KUTWCURDACSWIX-UNOMPAQXSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

(Z)-6-(benzyloxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

(Z)-6-(benzyloxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: It is investigated as a potential lead compound for developing new therapeutic agents.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-6-(benzyloxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as inhibiting the growth of cancer cells or bacteria. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives, such as:

  • 6-(benzyloxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one
  • 6-(benzyloxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one
  • 6-(benzyloxy)-2-(pyridin-2-ylmethylene)benzofuran-3(2H)-one

Uniqueness

(Z)-6-(benzyloxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2Z)-2-(furan-2-ylmethylidene)-6-phenylmethoxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O4/c21-20-17-9-8-16(23-13-14-5-2-1-3-6-14)11-18(17)24-19(20)12-15-7-4-10-22-15/h1-12H,13H2/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTWCURDACSWIX-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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